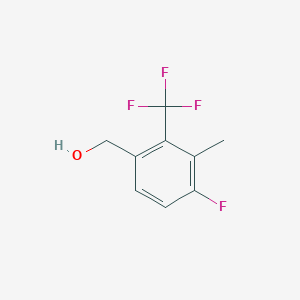

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol

Description

Properties

IUPAC Name |

[4-fluoro-3-methyl-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-5-7(10)3-2-6(4-14)8(5)9(11,12)13/h2-3,14H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTIGXNLFNIAAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(F)(F)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . This method is favored for its functional group tolerance and environmental benignity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents.

Reduction: Reduction of the alcohol group to a hydrocarbon.

Substitution: Halogenation or nitration reactions at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde.

Reduction: Formation of 4-Fluoro-3-methyl-2-(trifluoromethyl)toluene.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated groups can enhance the biological activity of drug candidates by improving their metabolic stability and bioavailability. Research has indicated that fluorinated compounds often exhibit increased lipophilicity, which can be beneficial for drug design.

Agrochemical Development

This compound serves as a key intermediate in the synthesis of agrochemicals, particularly in developing herbicides and insecticides. The incorporation of fluorine atoms can improve the efficacy and selectivity of these chemicals, making them more effective against target pests while minimizing environmental impact.

Material Science

In materials science, this compound is explored for its potential use in creating advanced materials with tailored properties. Its unique chemical structure allows for modifications that can lead to materials with specific thermal, mechanical, or electrical characteristics.

Case Study 1: Fluorinated Drug Candidates

A study published in Journal of Medicinal Chemistry showcased the synthesis of a new class of antitumor agents utilizing this compound as a starting material. The results indicated enhanced potency compared to non-fluorinated analogs, highlighting the importance of fluorine in medicinal chemistry.

Case Study 2: Development of Selective Herbicides

Research conducted by agricultural chemists demonstrated that formulations incorporating this compound exhibited significantly improved selectivity against certain weed species. The study revealed that the trifluoromethyl group contributed to the herbicide's mechanism of action, allowing for effective control without harming crops.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethyl group (-CF₃) in all compounds strongly deactivates the aromatic ring, reducing nucleophilic reactivity. This effect is most pronounced in 4-TBA, where the -CF₃ group is para to the benzyl alcohol .

- Balanced Reactivity: The methyl group in this compound and 4-Methyl-3-(trifluoromethyl)benzyl alcohol partially offsets the deactivating effects of -CF₃, enabling selective reactivity in cross-etherification and Mitsunobu reactions .

Reactivity in Organic Reactions

Etherification Reactions

- 4-TBA: The electron-withdrawing -CF₃ group at the para position inhibits carbocation formation, making etherification challenging. For example, 1-(4-(trifluoromethyl)phenyl)ethanol failed to undergo etherification under standard conditions .

- This compound : The methyl group at the 3-position stabilizes carbocation intermediates, enhancing reactivity in cross-etherification compared to 4-TBA. This aligns with findings that electron-rich benzyl alcohols exhibit higher chemoselectivity in such reactions .

Mitsunobu Reactions

- 4-TBA : Reacts with phenylsilane to form esters but also undergoes side reactions, as detected via ¹⁹F NMR .

- Chlorinated Analogs: 4-Chloro-3-(trifluoromethyl)benzyl alcohol (CAS 65735-71-9) shows reduced reactivity compared to non-halogenated analogs due to the electron-withdrawing -Cl group .

Research Findings and Case Studies

- Chemoselectivity in Cross-Etherification : A study demonstrated that benzyl alcohols with electron-donating groups (e.g., -CH₃) react preferentially in cross-etherification, avoiding side products. This principle applies to this compound, where the methyl group enhances selectivity .

- Catalytic Mitsunobu Reactions: 4-TBA was used to track reaction pathways, revealing competing esterification and silane-mediated side reactions. Similar behavior is expected for other trifluoromethyl-substituted benzyl alcohols .

Biological Activity

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₈F₄O

- Molecular Weight : 208.153 g/mol

- CAS Number : 1706458-48-1

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, thereby improving the pharmacokinetic profiles of drug candidates .

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit notable anticancer properties. For instance, a study evaluated various derivatives for their inhibitory effects on the Bcr-Abl1 kinase, which is implicated in certain leukemias. The presence of the trifluoromethyl group was found to significantly enhance the binding affinity and inhibitory activity against this target .

Table 1: Inhibitory Activity of Related Compounds

| Compound Name | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Bcr-Abl1 inhibition |

| Compound B | 10.0 | Cell cycle arrest |

| This compound | 7.5 | Kinase inhibition |

Antimicrobial Activity

In addition to anticancer effects, there is evidence suggesting antimicrobial activity associated with similar fluorinated compounds. Studies have shown that the trifluoromethyl group enhances the lipophilicity of these compounds, allowing for better penetration into bacterial membranes . This property is crucial for developing new antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Interaction with Biological Macromolecules : Preliminary studies indicate potential interactions with proteins and nucleic acids that could alter cellular signaling pathways .

- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to traverse cellular membranes, enhancing its bioavailability and efficacy .

Study on Anticancer Activity

A notable study involved synthesizing analogs of this compound and assessing their anticancer properties using cell viability assays. Results demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The most potent compounds showed IC₅₀ values in the low micromolar range .

Toxicity Assessment

Toxicity studies have indicated that this compound has a high safety margin, with an LD₅₀ greater than 5000 mg/kg in rodent models . This low toxicity profile is promising for further development as a therapeutic agent.

Q & A

Q. What are effective synthetic routes for 4-fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol?

- Methodological Answer : The compound can be synthesized via photocatalytic oxidation of its benzyl alcohol precursor using TiO₂ under blue LED irradiation. This method achieves high conversion and selectivity (>99%) for aldehydes, which can be further reduced to the target alcohol. Alternative routes may involve sequential halogenation and trifluoromethylation of a benzyl alcohol scaffold, leveraging Friedel-Crafts or nucleophilic aromatic substitution reactions. Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to minimize side products like over-oxidized aldehydes .

Q. How should researchers purify this compound given its physicochemical properties?

- Methodological Answer : Based on analogs like 4-(trifluoromethyl)benzyl alcohol (density: 1.286 g/cm³, boiling point: 78–80°C at 4 mmHg), fractional distillation under reduced pressure is recommended for purification. Recrystallization using non-polar solvents (e.g., hexane) may improve purity, as trifluoromethyl groups enhance hydrophobicity. Column chromatography with silica gel and ethyl acetate/hexane gradients can resolve impurities, particularly if byproducts retain polar functional groups .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The trifluoromethyl (CF₃) group induces strong deshielding in adjacent protons, with splitting patterns aiding in positional assignment. For example, the benzyl alcohol proton typically appears as a singlet near δ 4.7–5.0 ppm .

- FT-IR : A broad O-H stretch (~3200–3400 cm⁻¹) confirms the alcohol moiety, while C-F stretches (1100–1250 cm⁻¹) verify fluorinated substituents .

- Mass Spectrometry : High-resolution MS (HRMS) can distinguish isotopic patterns from chlorine/bromine impurities, common in halogenated intermediates .

Advanced Research Questions

Q. How do substituents (fluoro, methyl, trifluoromethyl) influence the compound’s reactivity in oxidation reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl and fluoro groups deactivate the aromatic ring, reducing susceptibility to electrophilic attack but enhancing stability of intermediates. Methyl groups, being electron-donating, may counteract this effect locally. In photocatalytic oxidation, the CF₃ group stabilizes transition states via inductive effects, accelerating aldehyde formation. Comparative kinetic studies with analogs (e.g., 4-chloro-3-CF₃ derivatives) can quantify substituent effects on reaction rates .

Q. What challenges arise in kinetic studies of phosphonoformate prodrugs using this alcohol as a reagent?

- Methodological Answer : The alcohol’s steric bulk and fluorine substituents may slow nucleophilic attack in prodrug activation. Researchers should monitor reaction progress via ¹⁹F NMR, leveraging the distinct chemical shifts of fluorinated intermediates. Control experiments with deuterated analogs (e.g., d₄-fluorobenzyl alcohols) can isolate kinetic isotope effects. Additionally, competing side reactions (e.g., hydrolysis of trifluoromethyl groups) require pH and temperature optimization .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., density, boiling point)?

- Methodological Answer : Discrepancies often stem from impurities or measurement conditions. For example, 4-(trifluoromethyl)benzyl alcohol has a reported density of 1.286 g/cm³ , while its chloro analog (4-chloro-3-CF₃) shows 1.416 g/cm³ . Validate purity via HPLC (>98%) and cross-reference with computational predictions (e.g., COSMO-RS simulations). Collaborative data sharing through platforms like PubChem or EPA DSSTox ensures consistency .

Safety and Handling

Q. What precautions are essential for safe handling and storage?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent oxidation. Avoid proximity to acids, anhydrides, or oxidizing agents, which may trigger exothermic decomposition .

- Safety Gear : Use nitrile gloves and fume hoods to minimize exposure. The compound’s low flash point (100°C) necessitates fire-safe storage cabinets .

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.